molecular formula C26H26N2O3S B11289764 3-(benzylsulfonyl)-N-benzyl-N-ethyl-indole-1-acetamide

3-(benzylsulfonyl)-N-benzyl-N-ethyl-indole-1-acetamide

Katalognummer: B11289764
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: YOYOEENWPPWQGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group, an ethyl group, and a phenylmethanesulfonyl group attached to an indole moiety, making it a unique and potentially valuable molecule in various fields of research.

Vorbereitungsmethoden

The synthesis of N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction followed by N-alkylation . The reaction conditions often require the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Analyse Chemischer Reaktionen

N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Wirkmechanismus

The mechanism of action of N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

What sets N-BENZYL-N-ETHYL-2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Eigenschaften

Molekularformel

C26H26N2O3S

Molekulargewicht

446.6 g/mol

IUPAC-Name

N-benzyl-2-(3-benzylsulfonylindol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C26H26N2O3S/c1-2-27(17-21-11-5-3-6-12-21)26(29)19-28-18-25(23-15-9-10-16-24(23)28)32(30,31)20-22-13-7-4-8-14-22/h3-16,18H,2,17,19-20H2,1H3

InChI-Schlüssel

YOYOEENWPPWQGL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.